molecular formula C9H7N3 B14246560 1h-Imidazo[1,5-b]indazole CAS No. 371978-45-9

1h-Imidazo[1,5-b]indazole

Cat. No.: B14246560
CAS No.: 371978-45-9
M. Wt: 157.17 g/mol
InChI Key: APTYVALQTTVYLM-UHFFFAOYSA-N
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Description

1H-Imidazo[1,5-b]indazole is a heterocyclic compound that features a fused ring system consisting of an imidazole ring and an indazole ring. This unique structure imparts a range of chemical and biological properties, making it a compound of significant interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazo[1,5-b]indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of an imidazole derivative with an indazole precursor, followed by cyclization under acidic or basic conditions. For instance, a concise route involves the use of electronically directed metalation/formylation followed by condensation with methyl hydrazine and culminating in a copper-catalyzed intramolecular Ullmann cyclization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazo[1,5-b]indazole undergoes a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens, alkyl halides, and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products: The major products formed from these reactions depend on the specific substituents and reaction conditions. For example, oxidation may yield imidazo[1,5-b]indazole-3-carboxylic acid, while substitution reactions can introduce various functional groups at specific positions on the ring system .

Scientific Research Applications

1H-Imidazo[1,5-b]indazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Imidazo[1,5-b]indazole involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to the disruption of cellular processes. In cancer research, it has been shown to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

1H-Imidazo[1,5-b]indazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its fused ring system, which imparts a distinct set of chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

371978-45-9

Molecular Formula

C9H7N3

Molecular Weight

157.17 g/mol

IUPAC Name

1H-imidazo[1,5-b]indazole

InChI

InChI=1S/C9H7N3/c1-2-4-8-7(3-1)9-5-10-6-12(9)11-8/h1-4,6H,5H2

InChI Key

APTYVALQTTVYLM-UHFFFAOYSA-N

Canonical SMILES

C1C2=C3C=CC=CC3=NN2C=N1

Origin of Product

United States

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